Lithium heptadecanoate

Beschreibung

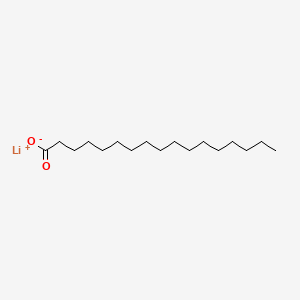

Lithium heptadecanoate is the lithium salt of heptadecanoic acid (C17H34O2), with the chemical formula Li(C17H33O2). As a metal carboxylate, it belongs to a class of compounds widely used in industrial applications, including lubricants, catalysts, and analytical standards. This article compares this compound with structurally and functionally similar compounds, focusing on molecular characteristics, applications, and analytical roles.

Eigenschaften

CAS-Nummer |

4499-96-1 |

|---|---|

Molekularformel |

C17H33LiO2 |

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

lithium;heptadecanoate |

InChI |

InChI=1S/C17H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 |

InChI-Schlüssel |

MDGBDABKCILYOB-UHFFFAOYSA-M |

Kanonische SMILES |

[Li+].CCCCCCCCCCCCCCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lithiumheptadecanoat kann durch die Reaktion von Heptadecansäure mit Lithiumhydroxid synthetisiert werden. Die Reaktion findet typischerweise in einem wässrigen Medium statt, wobei Heptadecansäure in einem geeigneten Lösungsmittel gelöst und dann mit Lithiumhydroxid umgesetzt wird, um Lithiumheptadecanoat und Wasser zu bilden. Die Reaktion kann wie folgt dargestellt werden:

C17H35COOH+LiOH→C17H33LiO2+H2O

Industrielle Produktionsmethoden

Die industrielle Produktion von Lithiumheptadecanoat umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess kann zusätzliche Schritte wie die Reinigung und Kristallisation umfassen, um ein hochreines Produkt zu erhalten. Die Reaktionsbedingungen wie Temperatur und Konzentration werden optimiert, um maximale Ausbeute und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Hydrolysis and Acid-Base Reactions

Lithium carboxylates like lithium heptadecanoate generally exhibit stability in neutral or basic conditions but undergo hydrolysis in acidic environments. For example:

This reaction is analogous to lithium’s reactivity with acids, where Li+ ions dissociate to form the carboxylic acid and water .

Thermal Stability and Decomposition

Lithium carboxylates are thermally stable but may decompose at high temperatures. While specific data for this compound are unavailable, general trends suggest:

This decomposition could release carbon dioxide and lithium oxide, though exact pathways depend on temperature and environment .

Reactions with Electrophiles

Lithium carboxylates act as weak nucleophiles. Potential reactions with electrophiles (e.g., alkyl halides) could involve:

Such reactions are speculative but align with lithium’s ability to facilitate nucleophilic substitution .

Analytical Challenges

The search results highlight difficulties in isolating and characterizing lithium carboxylates. For instance, lithium metasilicate synthesis required precise hydrothermal conditions to achieve purity . For this compound, analogous challenges in synthesis and characterization may limit reaction studies.

Table: Comparative Analysis of Lithium Carboxylates

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Lithiumheptadecanoat beinhaltet seine Wechselwirkung mit zellulären Komponenten und Signalwegen. Es kann die Aktivität von Enzymen, die am Fettsäurestoffwechsel beteiligt sind, modulieren und Signalwege beeinflussen, die mit Entzündungen und oxidativem Stress zusammenhängen. Das Lithiumion kann auch die Freisetzung und Aufnahme von Neurotransmittern beeinflussen, was zu seinen potenziellen therapeutischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of lithium heptadecanoate involves its interaction with cellular components and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence signaling pathways related to inflammation and oxidative stress. The lithium ion can also affect neurotransmitter release and uptake, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Data Gaps and Future Research

- This compound: Experimental data on solubility, melting point, and thermal decomposition are absent in the provided evidence. Further studies are needed to confirm its applications in lubrication or catalysis.

- Toxicity Profiles: While lead heptadecanoate’s hazards are implied , lithium and sodium derivatives require detailed toxicological assessments for safe industrial use.

Biologische Aktivität

Lithium heptadecanoate, a lithium salt derived from heptadecanoic acid, has garnered attention for its potential biological activities, particularly in lipid metabolism and cellular signaling. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain of 17 carbon atoms, making it a saturated fatty acid derivative. The unique combination of the lithium ion with the heptadecanoate anion contributes to its distinct physical and chemical properties. It is typically a white solid soluble in organic solvents, which allows for various applications in biochemical research and industry.

Biological Activities

1. Lipid Metabolism:

Research indicates that this compound may play a role in lipid metabolism. Fatty acids, including heptadecanoic acid, are critical in cellular processes such as energy production and inflammation modulation. Lithium ions are known to influence neurotransmitter systems, potentially offering neuroprotective effects that could be beneficial for mood stabilization.

2. Cellular Signaling:

The compound's integration into lipid bilayers can alter membrane fluidity and permeability, impacting cellular signaling pathways. This effect is crucial for maintaining cellular homeostasis and regulating various metabolic processes.

3. Interaction with Proteins:

this compound may also interact with proteins, altering their conformation and function. Such interactions can influence enzymatic activities and metabolic pathways, highlighting the compound's potential as a modulator of biological functions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other fatty acid salts:

| Compound | Structure | Key Properties |

|---|---|---|

| Heptadecanoic acid | C₁₇H₃₄O₂ | Saturated fatty acid without metal ion |

| Lithium stearate | C₁₈H₃₅O₂Li | Similar properties but longer chain |

| Calcium heptadecanoate | (C₁₇H₃₅O₂)₂Ca | Calcium salt used as a lubricant |

| Sodium heptadecanoate | C₁₇H₃₅O₂Na | Sodium salt with different solubility |

This table illustrates how this compound's specific chain length and ionic characteristics contribute to its distinct biological activities compared to other fatty acid derivatives.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of lithium compounds, including this compound, on neuronal cell lines. Results indicated that lithium ions could enhance cell survival under stress conditions by modulating signaling pathways involved in apoptosis and inflammation.

Case Study 2: Lipid Interaction Studies

Another study focused on the interaction of this compound with lipid membranes. The findings suggested that this compound could significantly alter membrane properties, enhancing permeability to certain ions while restricting others, which is vital for maintaining cellular function.

Research Findings

Recent research has highlighted several key findings regarding this compound:

- Influence on Membrane Dynamics: Studies show that this compound can integrate into lipid bilayers, affecting membrane fluidity and potentially influencing receptor activity.

- Metabolic Pathway Modulation: The presence of lithium ions appears to modulate key metabolic pathways related to energy production and fatty acid oxidation.

- Potential Therapeutic Applications: Given its unique properties, this compound may have therapeutic applications in treating mood disorders or metabolic syndromes due to its dual role as a fatty acid derivative and a source of lithium ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.